Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]-

Catalog No.
S12582029
CAS No.
893727-65-6
M.F
C15H13Br2NO3
M. Wt
415.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]...

CAS Number

893727-65-6

Product Name

Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]-

IUPAC Name

5-bromo-2-[2-(4-bromophenoxy)ethylamino]benzoic acid

Molecular Formula

C15H13Br2NO3

Molecular Weight

415.08 g/mol

InChI

InChI=1S/C15H13Br2NO3/c16-10-1-4-12(5-2-10)21-8-7-18-14-6-3-11(17)9-13(14)15(19)20/h1-6,9,18H,7-8H2,(H,19,20)

InChI Key

SOHGHDCWIDNDGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCNC2=C(C=C(C=C2)Br)C(=O)O)Br

Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]- is a compound with the molecular formula C15H13Br2NO3C_{15}H_{13}Br_{2}NO_{3} and a molecular weight of 415.08 g/mol. It features a benzoic acid moiety substituted at the 5-position with a bromine atom and at the 2-position with a side chain containing a 4-bromophenoxy group linked through an ethylamino bridge. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural characteristics and functional groups .

The chemical reactivity of benzoic acid derivatives, including this compound, typically involves nucleophilic substitution, esterification, and acylation reactions. The presence of the bromine atoms can enhance electrophilicity, facilitating reactions such as:

  • Nucleophilic Aromatic Substitution: The bromine atoms on the aromatic ring can be replaced by nucleophiles under appropriate conditions.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: The carboxylic acid can react with amines to form amides, which is significant for synthesizing derivatives with enhanced biological activity.

Benzoic acid derivatives exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. Specifically, compounds like benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]- have been studied for their potential as:

  • Antimicrobial Agents: They may inhibit the growth of bacteria and fungi due to their ability to disrupt cellular processes.
  • Anticancer Compounds: Some studies suggest that similar compounds can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.

The synthesis of benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]- can be achieved through several methods:

  • Bromination of Benzoic Acid: Starting from benzoic acid, bromination can introduce bromine at the 5-position.
  • Formation of the Ethylamino Linkage: This can be accomplished by reacting 4-bromophenol with ethylene diamine or an equivalent reagent to form the ethylamino side chain.
  • Final Coupling Reaction: The final product can be obtained by coupling the brominated benzoic acid with the ethylamino derivative under suitable conditions (e.g., using coupling agents or activating reagents).

The compound has potential applications in:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting bacterial infections or cancer treatment.
  • Agricultural Chemicals: It may serve as an active ingredient in pesticides or herbicides due to its biological activity against pathogens.
  • Material Science: Its unique structure may be useful in developing novel materials with specific properties.

Interaction studies involving benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]- focus on its binding affinity and efficacy against various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate its antimicrobial or anticancer effects on cultured cells.

Similar Compounds

Compound NameMolecular FormulaKey Features
Benzoic AcidC7H6O2C_{7}H_{6}O_{2}Simple structure without halogen substitutions
4-Bromobenzoic AcidC7H6BrO2C_{7}H_{6}BrO_{2}Contains a single bromine substitution
5-Bromo-2-chloro-benzoic AcidC7H4BrClO2C_{7}H_{4}BrClO_{2}Contains both bromine and chlorine substituents
Benzoic Acid, 4-(4-bromophenyl)-C13H10BrO2C_{13}H_{10}BrO_{2}Features a phenyl group instead of an ethylamino linker

The uniqueness of benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]- lies in its dual bromination and the specific ethylamino linkage that may enhance its biological activity compared to simpler derivatives.

XLogP3

5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

414.92417 g/mol

Monoisotopic Mass

412.92622 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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